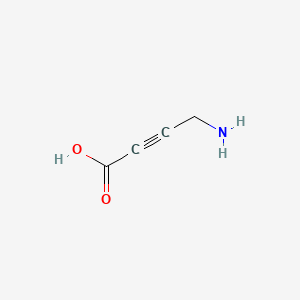

4-Aminobut-2-ynoic acid

Description

Contextualization within Unsaturated Amino Acid Chemistry

4-Aminobut-2-ynoic acid belongs to the class of unsaturated amino acids, which are characterized by the presence of at least one carbon-carbon double or triple bond within their structure. This unsaturation has profound effects on the molecule's geometry and electronic properties compared to its saturated counterparts. The triple bond in this compound enforces a linear geometry on the four-carbon backbone. researchgate.net This structural rigidity is a key feature, as it significantly limits the conformational flexibility of the molecule.

In the broader family of unsaturated amino acids, compounds are studied for their unique reactivity and biological activity. solubilityofthings.com The synthesis of various unsaturated amino acids, including those with double bonds (e.g., 4-aminobut-2-enoic acid) and triple bonds, is a field of active research. researchgate.netpublish.csiro.au These synthetic efforts aim to create molecules with defined shapes to explore their interactions with biological targets like enzymes and receptors.

Historical Perspectives on Related Neurotransmitter Analogue Research

The study of this compound is deeply rooted in the history of neurotransmitter research, particularly concerning gamma-aminobutyric acid (GABA). wikipedia.org GABA was identified as the primary inhibitory neurotransmitter in the mammalian central nervous system, a discovery that spurred decades of research into its function. wikipedia.orgnih.gov A major strategy in this research has been the design and synthesis of GABA analogues—molecules that mimic GABA's structure but have modified properties. wikipedia.org

The purpose of creating these analogues is to understand the specific conformations (shapes) that GABA adopts when it binds to its various receptors (GABA-A, GABA-B, GABA-C) and transporter proteins. nih.govnih.gov Early research involved creating analogues with restricted conformations. This compound emerged in this context as a "conformationally-restricted" analogue of GABA. researchgate.net Its rigid, linear structure prevents it from folding into the compact shapes that GABA can assume. researchgate.net By studying how this rigid analogue interacts with the GABA system, researchers can deduce the importance of molecular flexibility for GABA's biological functions. For instance, early studies in the 1970s investigated the action of 4-aminotetrolic acid on feline spinal neurons to probe the conformational requirements of GABA receptor sites. researchgate.net

Significance as a Building Block and Research Probe in Complex Molecular Synthesis

Beyond its direct use in neuropharmacology, this compound and its derivatives serve as valuable building blocks in organic synthesis. cymitquimica.com The presence of three distinct functional groups—the amino group, the carboxylic acid, and the alkyne—provides multiple points for chemical modification. This versatility allows chemists to incorporate the rigid but-2-ynoic acid scaffold into larger, more complex molecules.

A key application is the synthesis of radiolabelled compounds for research. For example, the related derivative 4-phthalimidobut-2-ynoic acid is a suitable precursor for preparing radiolabelled GABA of high specific activity, which is essential for quantitative binding and uptake studies. researchgate.netmolaid.com The protected amino group (as a phthalimide) allows for manipulation of the molecule without unintended side reactions. The alkyne itself can participate in various chemical transformations, further extending its utility as a synthetic intermediate. This strategic use allows for the creation of advanced molecular probes designed to investigate biological processes with high precision. researchgate.net

Overview of Research Trajectories in Biochemical and Pharmacological Contexts

Research into the biochemical and pharmacological properties of this compound has primarily followed its relationship with the GABA neurotransmitter system. Studies have explored its effects on several key components of GABAergic neurotransmission.

One major research trajectory has been the investigation of its activity at GABA receptors. Analogues of GABA are systematically tested to determine their ability to activate (as agonists) or block (as antagonists) different GABA receptor subtypes. nih.gov For example, while the related compound trans-4-amino-2-fluorobut-2-enoic acid is a potent agonist at GABA-C receptors, subtle structural changes can convert an agonist into an antagonist. nih.gov The unique, rigid structure of this compound provides a distinct pharmacological profile compared to more flexible analogues.

Another significant area of research is its interaction with GABA transporters, the proteins responsible for removing GABA from the synaptic cleft. Inhibition of GABA uptake is a therapeutic strategy for increasing GABAergic tone. Numerous GABA analogues have been screened for their ability to inhibit this process. researchgate.net Research has shown that this compound (4-aminotetrolic acid) is an inhibitor of GABA uptake in rat brain slices. researchgate.net This line of inquiry aims to develop selective inhibitors that can distinguish between neuronal and glial GABA uptake systems, offering more targeted therapeutic potential.

Data Tables

Table 1: Physicochemical Properties of this compound and a Related Analogue This table presents key identifiers and computed properties for this compound and its more commonly studied unsaturated analogue, (E)-4-aminobut-2-enoic acid.

| Property | This compound | (E)-4-Aminobut-2-enoic acid |

| Synonym | 4-Aminotetrolic acid | trans-4-Aminocrotonic acid (TACA) |

| Molecular Formula | C₄H₅NO₂ | C₄H₇NO₂ |

| Molecular Weight | 99.09 g/mol bldpharm.com | 101.10 g/mol nih.gov |

| CAS Number | 34014-16-9 bldpharm.com | 25747-40-4 nih.gov |

| Structure | Features a C≡C triple bond | Features a C=C double bond |

| Molecular Geometry | Linear carbon backbone researchgate.net | Planar carbon backbone |

Table 2: Selected GABA Analogues and their Primary Research Application This table highlights various analogues of GABA, including this compound, and their principal roles in neuroscience research.

| Compound Name | Abbreviation / Synonym | Primary Research Application | Reference(s) |

| This compound | 4-Aminotetrolic acid | Conformationally-restricted GABA analogue; GABA uptake inhibitor. | researchgate.net |

| (E)-4-Aminobut-2-enoic acid | TACA | GABA-C receptor agonist. | nih.gov |

| (Z)-4-Aminobut-2-enoic acid | CACA | Partial agonist at GABA-A-rho receptors. | wikipedia.org |

| (E)-4-Amino-2-methylbut-2-enoic acid | 2-MeTACA | GABA-C receptor antagonist. | nih.govnih.gov |

| Baclofen | - | Selective GABA-B receptor agonist. | researchgate.net |

| Isoguvacine | - | Potent GABA-A receptor agonist. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-aminobut-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2/c5-3-1-2-4(6)7/h3,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAGBKMXGOMEWNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187625 | |

| Record name | 4-Aminotetrolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34014-16-9 | |

| Record name | 4-Aminotetrolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034014169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminotetrolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Aminobut 2 Ynoic Acid and Its Derivatives

Direct Synthetic Routes to 4-Aminobut-2-ynoic Acid

Direct synthetic routes to this compound often involve the introduction of an amino group onto a four-carbon backbone containing an alkyne functionality.

Amination is a fundamental process for introducing an amine group (-NH2) into an organic molecule. In the context of this compound synthesis, amination reactions can be applied to suitable precursors. For instance, amination processes involving appropriate alkyne intermediates and amine sources can be utilized. smolecule.com One approach could involve the reaction of a precursor molecule containing a leaving group at the 4-position with an ammonia (B1221849) source. The use of ammonia or other aminating agents allows for the direct formation of the primary amine. organic-chemistry.org

The synthesis of this compound and its analogs can be achieved starting from halogenated precursors. For example, the trans isomers of 4-amino-3-halogenobut-2-enoic acid can be prepared by the trans-addition of HX (where X is a halogen) to 4-chlorobut-2-ynoic acid, followed by amination. researchgate.net This highlights the utility of a halogenated ynoic acid as a key intermediate.

Amination Reactions

Synthesis of Unsaturated 4-Aminobutenoic Acid Analogues (e.g., 4-Aminobut-2-enoic Acid)

The synthesis of unsaturated analogues like 4-aminobut-2-enoic acid often serves as a stepping stone or provides structurally related compounds with interesting biological activities. solubilityofthings.com

A common and effective method for synthesizing 4-aminobut-2-enoic acid and its derivatives involves allylic bromination followed by amination. researchgate.netpublish.csiro.au This process typically uses N-bromosuccinimide (NBS) for the allylic bromination of an α,β-unsaturated acid. researchgate.netchemistrysteps.com The resulting bromo-substituted intermediate can then be aminated, often using liquid ammonia, to yield the desired 4-aminobut-2-enoic acid. researchgate.netpublish.csiro.au This radical-based bromination specifically targets the allylic position, which is the carbon adjacent to the double bond. chemistrysteps.compearson.comopenochem.org

The table below outlines a typical reaction sequence for this methodology.

| Step | Reaction | Reagents | Key Features |

| 1 | Allylic Bromination | α,β-unsaturated acid, N-bromosuccinimide (NBS) | Radical mechanism, selective for the allylic position. researchgate.netchemistrysteps.com |

| 2 | Amination | Bromo-intermediate, Liquid Ammonia | Displacement of the bromide by an amino group. researchgate.netpublish.csiro.au |

This method has been successfully applied to prepare various 4-alkyl-4-aminobut-2-enoic acids. publish.csiro.aucapes.gov.br

While direct information on hydrazinolysis and dehydration for the synthesis of 4-aminobut-2-enoic acid is limited in the provided results, hydrazinolysis is a known chemical reaction. google.com In related syntheses, different approaches are taken. For instance, a convenient preparation of cis-4-aminobut-2-enoic acid involves the reduction of a bromo derivative. researchgate.netmolaid.com

Allylic Bromination and Subsequent Amination

Protective Group Strategies in this compound Synthesis

In the synthesis of polyfunctional molecules like this compound, protecting groups are essential to temporarily mask a reactive functional group, allowing a reaction to occur selectively at another site. organic-chemistry.orgpressbooks.pub

The amino group is often protected as a carbamate, which reduces its nucleophilicity. organic-chemistry.org Common protecting groups for amines include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). organic-chemistry.org The choice of protecting group is critical and depends on the reaction conditions of subsequent steps. numberanalytics.comresearchgate.net An effective protecting group should be easy to introduce, stable under various reaction conditions, and easy to remove when no longer needed. pressbooks.pub

For example, the Boc group is acid-labile and can be removed under acidic conditions, while the Fmoc group is base-labile. organic-chemistry.org This "orthogonal" protection strategy allows for the selective deprotection of one group while another remains intact. organic-chemistry.orgnumberanalytics.com

In the context of related compounds, such as 4-aminobut-2-enoic acid, the amino group can be protected with a Boc group using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The protection of the amino group is crucial for preventing unwanted side reactions during subsequent synthetic transformations.

The table below summarizes common protecting groups for amines.

| Protecting Group | Abbreviation | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Acidic |

| Fluorenylmethyloxycarbonyl | Fmoc | Basic |

The synthesis of 4-phthalimidobut-2-ynoic acid is another example of using a protecting group strategy, in this case, the phthalimido group, which is suitable for preparing radiolabelled compounds. researchgate.netmolaid.com

Tert-Butoxycarbonyl (Boc) Protection and Deprotection

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide chemistry, for the temporary protection of amine functionalities. jk-sci.comnumberanalytics.com Its application in the synthesis of this compound derivatives is a critical step to prevent unwanted side reactions of the nucleophilic amino group.

Protection: The introduction of the Boc group onto the nitrogen atom of this compound or its precursors is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O). jk-sci.commasterorganicchemistry.com The reaction is generally performed in the presence of a base, such as sodium hydroxide, triethylamine (B128534) (TEA), or 4-dimethylaminopyridine (B28879) (DMAP), to neutralize the proton released from the amine. jk-sci.comfishersci.co.ukwikipedia.org The mechanism involves the nucleophilic attack of the amine on a carbonyl carbon of the Boc anhydride (B1165640). jk-sci.commasterorganicchemistry.com This process is highly efficient, often proceeding with high yields under mild conditions, for instance at room temperature or with gentle heating. fishersci.co.uk Solvents can range from aqueous mixtures (e.g., dioxane/water) to anhydrous organic solvents like tetrahydrofuran (B95107) (THF) or acetonitrile. fishersci.co.ukwikipedia.org

Deprotection: The Boc group is valued for its stability in basic and nucleophilic conditions while being readily removable under acidic conditions. wikipedia.org This acid-lability is the key to its utility as an orthogonal protecting group. organic-chemistry.org Deprotection is commonly accomplished using strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM). jk-sci.commasterorganicchemistry.comwikipedia.org Alternatively, hydrogen chloride (HCl) in an organic solvent like methanol (B129727) or dioxane can be employed. wikipedia.org The mechanism of removal involves protonation of the carbamate's carbonyl oxygen by the acid, followed by the elimination of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine. jk-sci.commasterorganicchemistry.com

| Process | Reagents | Typical Solvents | General Conditions |

|---|---|---|---|

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, TEA, DMAP) | Dioxane/Water, THF, Acetonitrile, DCM | 0°C to 40°C, Stirring for 1-24 hours fishersci.co.uk |

| Deprotection | Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) | Dichloromethane (DCM), Dioxane, Methanol, Ethyl Acetate | Room temperature, Stirring for 1-12 hours fishersci.co.ukwikipedia.org |

Phthalimido Protecting Group Removal

The phthalimido group is another effective protecting group for primary amines, offering high stability. nih.govorganic-chemistry.org It is often introduced by reacting an amine with phthalic anhydride or via the Gabriel synthesis using potassium phthalimide (B116566). organic-chemistry.orgresearchgate.net

The removal of the phthaloyl group to liberate the primary amine is most commonly achieved through hydrazinolysis. gcwgandhinagar.com This involves treating the N-phthaloyl-protected compound with hydrazine (B178648) (NH₂-NH₂) in a solvent like ethanol. gcwgandhinagar.com The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbons of the phthalimide ring, leading to the formation of a stable cyclic phthalhydrazide (B32825) and the desired free amine. gcwgandhinagar.com This method is generally clean and efficient. An alternative, though less common, method involves deprotection using sodium borohydride (B1222165) in isopropanol, followed by treatment with acetic acid, which has been shown to deprotect phthalimides of α-amino acids without significant racemization. organic-chemistry.org The stability of the phthaloyl group to acidic conditions makes it a useful orthogonal partner to acid-labile groups like Boc. nih.gov

Enantioselective Synthetic Approaches for Chiral Analogues

Accessing enantiomerically pure analogues of this compound is of significant interest. Methodologies to achieve this include asymmetric catalysis and enzymatic resolutions.

Rhodium-Catalyzed Asymmetric Conjugate Addition

Rhodium-catalyzed asymmetric 1,4-addition (or conjugate addition) of organoboronic acids to α,β-unsaturated systems is a powerful method for creating stereogenic centers. researchgate.netrsc.orgorganic-chemistry.org This strategy has been successfully applied to the synthesis of chiral γ-amino acid derivatives. researchgate.netthieme-connect.comsemanticscholar.org

In a representative approach, a 4-aminobut-2-enoic acid derivative, appropriately N-protected, serves as the Michael acceptor. thieme-connect.com An arylboronic acid is added across the double bond in the presence of a rhodium catalyst complexed with a chiral ligand, such as (S)-BINAP. thieme-connect.comthieme-connect.com The choice of the chiral ligand is critical as it dictates the facial selectivity of the addition, thereby controlling the stereochemistry of the newly formed C-C bond and generating the product with high enantiomeric excess (ee). rsc.org These reactions are often carried out in solvents like dioxane, sometimes with the addition of water and a base such as cesium carbonate, at elevated temperatures. thieme-connect.com This methodology has been a key step in the enantioselective synthesis of important GABA analogues like (-)-(R)-Baclofen. thieme-connect.comthieme-connect.com

| Substrate Type | Reagent | Catalyst System | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| N-protected 4-aminobut-2,3-enoic acid derivative | Arylboronic acid | [Rh(acac)(C₂H₄)₂] / (S)-BINAP | Dioxane/H₂O, Cs₂CO₃, 100°C | Enantioenriched β-aryl-γ-amino acid derivative | thieme-connect.comthieme-connect.com |

Enzymatic Resolution of Racemic Mixtures

Enzymatic resolution provides an environmentally friendly and highly selective method for separating enantiomers from a racemic mixture. thieme-connect.com This technique leverages the stereospecificity of enzymes, such as lipases or proteases, to selectively catalyze a reaction on only one enantiomer of the substrate. thieme-connect.comresearchgate.net

For the synthesis of chiral γ-amino acids, a common strategy involves the kinetic resolution of a racemic ester derivative. For example, a racemic ester of a 4-nitrobutanoate precursor can be subjected to hydrolysis by an enzyme like α-chymotrypsin. thieme-connect.com The enzyme selectively hydrolyzes one enantiomer (e.g., the (S)-ester) to the corresponding carboxylic acid, leaving the other enantiomer (the (R)-ester) unreacted. thieme-connect.com The resulting mixture of the acid and the unreacted ester can then be separated. This approach has been used in the synthesis of (R)-Baclofen, where the unreacted (R)-nitro ester was isolated with very high enantiomeric excess and subsequently converted to the final product. thieme-connect.com Lipases, such as Candida antarctica lipase (B570770) B, are also highly effective for the resolution of N-Boc protected amino acid esters. researchgate.net

Functionalization and Derivatization Strategies

The functional groups of this compound allow for a variety of derivatization reactions to generate new molecules with potentially interesting properties.

Reaction with Maleic Anhydride for Amido-Acid Derivatives

The primary amino group of this compound can readily react with cyclic anhydrides, such as maleic anhydride, to form amido-acid derivatives. ingentaconnect.comekb.eggoogle.com This reaction is a straightforward and common method for creating N-substituted maleamic acids. google.com

Introduction of Selenium-Containing Moieties

The incorporation of selenium into organic molecules is a significant strategy in medicinal chemistry, often imparting unique biological activities. The synthesis of selenium-containing derivatives related to the this compound scaffold can be achieved through several methods, primarily involving the reaction of selenium-functionalized precursors with appropriate electrophiles.

A key method involves the synthesis of 4-Oxo-4-((4-selenocyanatophenyl)amino)but-2-enoic acid. This process starts with the reaction of 4-selenocyanatoaniline with maleic anhydride in toluene. researchgate.netrsc.org This reaction yields the target but-2-enoic acid derivative, demonstrating a direct method for incorporating a selenocyanate (B1200272) group attached to an aniline (B41778) moiety. researchgate.net The resulting product, a key intermediate, was obtained in a high yield of 92%. researchgate.net

Another versatile approach for creating selenium-containing amino acid derivatives involves the use of isoselenocyanate intermediates. In one documented synthesis, 3,5-dinitrobenzoyl chloride is reacted with potassium selenide (B1212193) under an argon atmosphere to form 3,5-dinitrobenzoyl isoselenocyanate in situ. This reactive intermediate is then immediately treated with an amino acid, such as glycine (B1666218) or alanine (B10760859), to yield the final selenium-containing amino acid derivative. researchgate.net This two-step, one-pot synthesis provides a direct route to integrating a selenium atom into an amino acid backbone. researchgate.net The yields for these reactions were reported as 55% for the glycine derivative and 71% for the alanine derivative. researchgate.net

The following table summarizes the reaction conditions and yields for the synthesis of these selenium-containing compounds.

| Starting Materials | Reagents & Conditions | Product | Yield (%) | Citation |

| 4-selenocyanatoaniline, Maleic anhydride | Toluene | 4-Oxo-4-((4-selenocyanatophenyl)amino)but-2-enoic acid | 92 | researchgate.net |

| 3,5-dinitrobenzoyl chloride, Potassium selenide, Glycine | Argon atmosphere | 3,5 dinitro-N-[ (benzoyl amino) selenomethly)-glycine | 55 | researchgate.net |

| 3,5-dinitrobenzoyl chloride, Potassium selenide, Alanine | Argon atmosphere | 3,5 dinitro-N-[ (benzoyl amino) selenomethly)-alanine | 71 | researchgate.net |

Formation of Spiroether Derivatives

Spiroethers, characterized by a central spirocyclic carbon atom shared by two rings, represent an important class of compounds. The synthesis of spiroether derivatives from alkynoic or butenoic acid precursors can be accomplished through several advanced methodologies, including metal-catalyzed cyclizations and intramolecular additions.

One innovative method involves the reaction of 4-oxobut-2-enoates with alloxan (B1665706) to produce novel spiroether derivatives. researchgate.net A convergent approach for the stereoselective synthesis of diverse spiroethers has also been described, which involves the trapping of diazo-derived rhodium carbenoids with gold-activated alkynols to install the spiro core. nih.gov This dual-catalyst system allows for the formation of complex spiroether structures from readily available starting materials. nih.gov

Another strategy is the intramolecular photoaddition of dihydro-4-pyrones to chiral 1,3-dioxin-4-ones. This photochemical reaction is followed by fragmentation of the resulting four-membered ring to furnish the spiroether structure with high stereoselectivity. researchgate.net Additionally, the Prins-type cyclization, an acid-promoted reaction, can be used to generate spiroketal systems, which are structurally related to spiroethers. researchgate.net

A more direct method involves the treatment of 3-(carboxyalkyl)-substituted conjugated cycloalkenones with sodium borohydride, followed by acid quenching, to generate spiro lactones, which are cyclic ester analogues of spiroethers. organic-chemistry.org This approach is noted for its use of inexpensive reagents and mild reaction conditions. organic-chemistry.org

The table below outlines various synthetic strategies for forming spiroether and related spirocyclic derivatives from unsaturated acid precursors.

| Precursor Type | Method | Key Reagents/Catalysts | Product Type | Citation |

| 4-Oxobut-2-enoates | Reaction with Alloxan | Alloxan | Spiroether | researchgate.net |

| Homopropargylic alcohols, Diazo carbonyls | Trapping of Rhodium Carbenoids with Gold-Activated Alkynols | Rhodium and Gold catalysts | Spiroether | nih.gov |

| Dihydro-4-pyrones, 1,3-Dioxin-4-ones | Intramolecular Photoaddition followed by Fragmentation | Light (photochemical reaction) | Spiroether | researchgate.net |

| 3-(Carboxyalkyl)-substituted cycloalkenones | Reduction and Intramolecular Cyclization | Sodium borohydride, Acid | Spiro lactone | organic-chemistry.org |

Optimization of Reaction Conditions and Yields

Catalysts and additives play a crucial role in enhancing reaction rates and yields. In a Ni-catalyzed Suzuki–Miyaura coupling, a screening of conditions revealed that the combination of a NiCl2(dppf) catalyst with K3PO4 as the base and LiCl as an additive was optimal. nih.gov The addition of LiCl, in particular, was found to be effective in shortening the reaction time from 19 hours to just 3 hours while increasing the yield from 21% to 73%. nih.gov Other lithium halides like LiBr and LiI were also effective, though less so than LiCl, while sodium and potassium salts gave inferior results. nih.gov

The following table details the optimization of a Suzuki–Miyaura coupling reaction, illustrating the impact of various components on the final product yield.

| Catalyst | Base | Additive (3 equiv) | Solvent | Time (h) | Yield (%) | Citation |

| NiCl2(dppf) | K3PO4 | — | Toluene | 19 | 21 | nih.gov |

| NiCl2(dppp) | K3PO4 | — | Toluene | 12 | 9 | nih.gov |

| NiCl2(dppf) | K3PO4 | LiCl | Toluene | 3 | 73 | nih.gov |

| NiCl2(dppf) | K3PO4 | LiBr | Toluene | 3 | 64 | nih.gov |

| NiCl2(dppf) | K3PO4 | LiI | Toluene | 3 | 55 | nih.gov |

| NiCl2(dppf) | K3PO4 | NaCl | Toluene | 12 | 25 | nih.gov |

| PdCl2(dppf) | K3PO4 | LiCl | Toluene | 3 | 29 | nih.gov |

Biochemical and Pharmacological Investigations of 4 Aminobut 2 Ynoic Acid and Analogues

Role as an Analogue of Gamma-Aminobutyric Acid (GABA)

4-Aminobut-2-ynoic acid is recognized as an analogue of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. researchgate.netsolubilityofthings.com Its structural relationship to GABA has prompted extensive investigation into its biochemical and pharmacological properties, particularly concerning its interaction with the GABA system.

Conformational Restriction Studies

A key aspect of the study of this compound lies in its conformationally restricted structure. publish.csiro.au Unlike the flexible GABA molecule, the triple bond in this compound imparts significant rigidity. researchgate.net This linear structure fixes the four carbon atoms, resulting in a specific distance between the charged amino and carboxyl groups. researchgate.net This conformational rigidity makes it a valuable tool for probing the specific spatial requirements of GABA receptors and transporters. researchgate.netpublish.csiro.au

Studies have utilized conformationally restricted analogues like this compound to understand the active conformations of GABA when it binds to its various protein targets. researchgate.netpublish.csiro.au For instance, the fixed, extended conformation of this compound has been instrumental in demonstrating that extended conformations of GABA are important for binding to its transport carrier. researchgate.net The acetylenic nature of the bond creates a linear arrangement of the carbon backbone, which has been shown to be a critical factor in its biological activity. researchgate.net

Interaction with GABA Receptors and Transporters

The interaction of this compound with GABA receptors and transporters has been a subject of detailed research. While it is an analogue of GABA, its effects can vary significantly depending on the specific receptor subtype or transporter protein.

With respect to GABA transporters, this compound has shown inhibitory activity. For example, it has been found to be a competitive inhibitor of GABA uptake in rat brain slices, suggesting that its extended conformation is recognized by the GABA transport carrier. researchgate.net Some research indicates it has moderate inhibitory activity at the murine GABA transporter subtypes mGAT3 and mGAT4, while being a less potent inhibitor of mGAT1. uni-muenchen.de

The interaction with GABA receptors is more complex. While some analogues of this compound act as agonists at certain GABA receptor subtypes, the parent compound's activity can differ. For instance, subtle structural modifications to related compounds, such as the introduction of a methyl or halo group, can dramatically alter their activity from agonist to antagonist at GABA C receptors. nih.gov

Enzyme Inhibition and Modulation Studies

This compound has been investigated for its ability to inhibit or modulate the activity of various enzymes, particularly those involved in GABA metabolism.

Inhibition of GABA Transaminase Activity

A significant area of research has focused on the inhibition of GABA transaminase (GABA-T) by this compound. researchgate.netnih.gov GABA-T is a key enzyme responsible for the degradation of GABA. nih.govwikipedia.org The inhibition of GABA-T leads to an increase in the concentration of GABA in the brain, a strategy that has been explored for therapeutic purposes. wikipedia.org

Studies have shown that this compound acts as a linear competitive inhibitor of GABA-T activity in extracts of rat cerebral mitochondria. researchgate.net This indicates that it competes with GABA for binding to the active site of the enzyme. The dissociation constant for the binding of this compound to the pyridoxal (B1214274) form of this enzyme has been calculated to be approximately 1 mM. researchgate.net In contrast, it acts as a linear noncompetitive inhibitor of GABA-T from P. fluorescens when GABA is the variable substrate. researchgate.net

Modulation of Cysteine Desulfurases

Research has indicated that analogues of this compound, such as (S)-2-aminobut-3-ynoic acid, can act as inhibitors of cysteine desulfurases. smolecule.com These enzymes are important for sulfur metabolism and the biosynthesis of sulfur-containing biomolecules. smolecule.com The inhibition of these enzymes can affect cellular responses, particularly under conditions of oxidative stress. smolecule.com

In Vitro Pharmacological Profiling

The in vitro pharmacological activities of this compound and its structural analogues have been a subject of scientific investigation, particularly focusing on their potential as anticancer and antimicrobial agents. While direct studies on this compound are limited in publicly available research, extensive investigations have been carried out on its closely related analogues, primarily derivatives of 4-aminobut-2-enoic acid. These studies provide valuable insights into the therapeutic potential of this class of compounds.

Anticancer Activity Research

Analogues of this compound, especially those featuring a 4-aminobut-2-enamide or similar unsaturated backbone, have demonstrated notable anticancer properties in various in vitro models. The research has primarily focused on their ability to inhibit the growth of cancer cells and to induce programmed cell death.

The antiproliferative effects of these compounds have been evaluated against a range of human cancer cell lines. Derivatives have shown significant cytotoxic effects, with IC50 values often in the low micromolar range. For instance, certain 4-aminoquinazoline derivatives have been synthesized and tested for their ability to inhibit cancer cell growth. One such derivative, compound 6b, demonstrated potent antiproliferative activity against a panel of six cancer cell lines, including HCT-116 (colon cancer), SK-HEP-1 (liver cancer), MDA-MB-231 (breast cancer), SNU638 (gastric cancer), A549 (lung cancer), and MCF-7 (breast cancer).

Similarly, novel hydroxamic acid-based organoselenium hybrids incorporating a but-2-enoic acid moiety have been investigated. These compounds exhibited significant cytotoxicity, particularly against HepG2 (liver carcinoma) and MCF-7 cells. Another study on 4-aminobut-2-enamide derivatives revealed excellent cell growth inhibition activity on the KRAS-G12C mutant cell line MIA PaCa-2 (pancreatic cancer).

| Compound Analogue | Cell Line | Activity | Reference |

|---|---|---|---|

| 4-Aminoquinazoline derivative (6b) | HCT-116, SK-HEP-1, MDA-MB-231, SNU638, A549, MCF-7 | Potent antiproliferative activity | |

| Organoselenium hybrid (OSe compound 8) | HepG2 | IC50 = 7.57 ± 0.5 µM | |

| Organoselenium hybrid (OSe compound 8) | MCF-7 | IC50 = 9.86 ± 0.7 µM | |

| Organoselenium hybrid (OSe compound 15) | HepG2 | IC50 = 15.83 ± 1.3 µM | |

| Organoselenium hybrid (OSe compound 15) | MCF-7 | IC50 = 21.58 ± 1.6 µM | |

| 4-Aminobut-2-enamide derivative | MIA PaCa-2 (KRAS-G12C mutant) | Excellent cell growth inhibition |

Beyond inhibiting proliferation, several analogues of this compound have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. These are crucial mechanisms for effective anticancer agents.

For example, studies on Boc-allylglycine, a related structure, revealed that it significantly inhibited cell proliferation through mechanisms that include the induction of apoptosis and arrest of the cell cycle at specific phases. The 4-aminoquinazoline derivative, compound 6b, was found to cause G1 cell cycle arrest by inhibiting the PI3K signaling pathway. This inhibition subsequently leads to apoptosis through a mitochondrial-dependent pathway. The process of apoptosis is a key therapeutic target, and its induction in cancer cells prevents their uncontrolled growth. The cell cycle is regulated by checkpoints involving proteins like cyclin-dependent kinases (CDKs) and cyclins, and disruption of this cycle can lead to cell death.

Inhibition of Cell Proliferation

Antimicrobial and Antifungal Efficacy

Analogues of this compound have also been explored for their ability to combat microbial and fungal infections. The structural features of these compounds, which allow for interaction with key proteins in bacterial metabolism, are thought to be responsible for their antimicrobial properties.

Research has highlighted the potential of 4-aminobut-2-enoic acid analogues as antimicrobial agents, particularly against Gram-positive bacteria. For example, certain organoselenium hybrids demonstrated promising activity against Staphylococcus aureus, with one compound (OSe compound 8) showing an inhibition activity of 90.5%. In another study, synthesized amino acid conjugated drugs were evaluated against Staphylococcus aureus and Bacillus subtilis, showing that increased hydrophobicity in the molecules could lead to excellent activity. The evaluation of 4-oxo-2-(3-cyanothiophen-2-yl)aminobut-2-enoic acids also showed antibacterial activity against Staphylococcus aureus.

The efficacy of these analogues extends to Gram-negative bacteria as well. The complex cell wall of Gram-negative bacteria often presents a challenge for antimicrobial agents. However, studies have shown that certain derivatives possess activity against these more resistant strains. For example, 4-oxo-2-(3-cyanothiophen-2-yl)aminobut-2-enoic acids were found to be active against Escherichia coli. Furthermore, amino acid conjugated drugs with greater hydrophobicity have demonstrated excellent activities against Gram-negative strains.

The antifungal properties of these analogues have also been noted, with some compounds showing efficacy against Candida albicans. An organoselenium compound (OSe 8) exhibited a 91.7% inhibition activity against this opportunistic fungal pathogen.

| Compound Analogue | Microorganism | Activity | Reference |

|---|---|---|---|

| Organoselenium hybrid (OSe compound 8) | Staphylococcus aureus (Gram-positive) | 90.5% inhibition | |

| Organoselenium hybrid (OSe compound 15) | Staphylococcus aureus (Gram-positive) | 71.4% inhibition | |

| 4-Oxo-2-(3-cyanothiophen-2-yl)aminobut-2-enoic acids | Staphylococcus aureus (Gram-positive) | Antibacterial activity observed | |

| 4-Oxo-2-(3-cyanothiophen-2-yl)aminobut-2-enoic acids | Escherichia coli (Gram-negative) | Antibacterial activity observed | |

| Organoselenium hybrid (OSe compound 8) | Candida albicans (Fungus) | 91.7% inhibition | |

| Organoselenium hybrid (OSe compound 15) | Candida albicans (Fungus) | 83.3% inhibition |

Activity against Fungal Strains (e.g., Candida species)

Research into the antifungal properties of this compound and its derivatives has shown varied efficacy against different fungal species, particularly within the Candida genus, a common cause of human fungal infections. plos.org

One area of investigation involves the synthesis of related compounds, such as 4-oxo-2-(3-cyanothiophen-2-yl)aminobut-2-enoic acids. These compounds, derived from the hydrolysis of substituted 3-(3-cyanothiophen-2-yl)imino-3H-furan-2-ones, have been studied for their antibacterial and antifungal activities. researchgate.netresearchgate.net Studies have reported on the activity of these derivatives against Candida albicans. researchgate.netresearchgate.net

Another study focused on a small molecule, SM21, which demonstrated significant antifungal activity against a range of Candida species, including drug-resistant strains. plos.org While not a direct analogue of this compound, the study highlights the potential for small molecules to combat Candida infections. plos.org The minimum inhibitory concentration (MIC) of SM21 against various Candida isolates was found to be in the range of 0.2–1.6 µg/ml. plos.org

Further research has explored amino acid complexes as potential antifungal agents. For instance, copper-lysine, copper-methionine, cobalt-lysine, and cobalt-methionine complexes have been tested against Candida albicans. usamvcluj.ro The copper complexes, particularly with methionine, showed notable activity. usamvcluj.ro Additionally, some Schiff bases derived from 2-aminothiophene have shown promising antifungal profiles, with some compounds exhibiting MIC values between 16-64 μg/mL, which in some cases were better than the reference drug fluconazole. researchgate.net

The table below summarizes the antifungal activity of various compounds against Candida species as reported in different studies.

| Compound/Compound Class | Target Organism(s) | Reported Activity (MIC/Other) | Reference(s) |

| 4-oxo-2-(3-cyanothiophen-2-yl)aminobut-2-enoic acids | Candida albicans | Activity studied | researchgate.netresearchgate.net |

| SM21 | Candida spp. (including drug-resistant strains) | MIC: 0.2–1.6 µg/ml | plos.org |

| Copper-methionine complex | Candida albicans | Higher activity among tested amino acid complexes | usamvcluj.ro |

| Schiff bases (from 2-aminothiophene) | Dermatophytes | MIC: 16-64 μg/mL | researchgate.net |

Antinociceptive Activity Investigations

The potential for compounds related to this compound to alleviate pain (antinociceptive activity) has been a subject of scientific inquiry. These investigations often explore the interaction of these molecules with neurotransmitter systems involved in pain signaling.

Derivatives of 2-[(1,4-dioxo-1-amino-4-arylbutyl-2-en-2-yl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid have been synthesized and evaluated for their analgesic effects. researchgate.net In studies using the "hot plate" method in mice, these compounds were found to possess an analgesic effect that exceeded that of the comparison drug, metamizole. researchgate.net

Other research has focused on different but related chemical structures. For example, new substituted 2-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino)-4-oxo-4-phenylbut-2-enoates have been synthesized, and some of these compounds were found to have pronounced analgesic activity. researchgate.net Similarly, N-(3'-chlorobutene-2'-yl)-anthranilic acid amide has been investigated for its anti-inflammatory and potential analgesic properties. google.com

The investigation of N-substituted 4-aryl-4-oxo-2-(3-cyanothiophen-2-yl)aminobut-2-enoic acids has also contributed to this area of research. researchgate.net Furthermore, studies on 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides have identified compounds with both anticonvulsant and antinociceptive properties. mdpi.com

The table below presents a summary of findings from various studies on the antinociceptive activity of related compounds.

| Compound/Compound Class | Method of Evaluation | Finding | Reference(s) |

| 2-[(1,4-dioxo-1-amino-4-arylbutyl-2-en-2-yl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid derivatives | "Hot plate" test (mice) | Analgesic effect exceeded that of metamizole | researchgate.net |

| Substituted 2-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino)-4-oxo-4-phenylbut-2-enoates | Not specified | Pronounced analgesic activity | researchgate.net |

| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides | Not specified | Identified with antinociceptive properties | mdpi.com |

Biochemical Pathway Integration

Role in Neurotransmitter Synthesis Pathways

This compound is recognized as an analogue of gamma-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the central nervous system. researchgate.netresearchgate.net The synthesis of GABA itself is a crucial part of a metabolic pathway known as the GABA shunt, which bypasses two steps of the tricarboxylic acid (TCA) cycle. researchgate.net GABA is synthesized from glutamate (B1630785) by the enzyme glutamate decarboxylase (GAD). researchgate.netmsu.edu

This compound and its analogues can influence this system. For instance, this compound acts as an inhibitor of GABA transaminase (GABA-T), the enzyme responsible for the degradation of GABA. researchgate.netnih.gov By inhibiting GABA-T, these compounds can lead to an accumulation of GABA, thereby enhancing GABAergic neurotransmission. nih.gov This mechanism is a key area of research for therapeutic agents targeting neurological disorders. solubilityofthings.com

The synthesis of analogues of GABA, including various substituted 4-aminobut-2-enoic acids, is often undertaken with the goal of creating more specific or potent inhibitors of GABA-T or modulators of GABA receptors. publish.csiro.au The structural features of these analogues, such as the presence of a double or triple bond, confer unique chemical properties that influence their biological activity. solubilityofthings.com

Influence on Neuronal Signaling

The conformationally restricted nature of this compound, due to its triple bond, is a key aspect of its interaction with GABA-related enzymes and receptors. researchgate.net This fixed structure allows it to interact specifically with components of the GABA system.

Research has shown that 4-aminotetrolic acid (an alternative name for this compound) is a competitive inhibitor of GABA transaminase. researchgate.net This inhibition can modulate neuronal excitability and is a mechanism being explored for the development of drugs for conditions such as epilepsy. Furthermore, some analogues of this compound have been investigated for their effects on different subtypes of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft. uni-muenchen.deresearchgate.net

Derivatization Strategies and Structure Activity Relationship Sar Studies

Design and Synthesis of Novel Derivatives

The synthetic versatility of the 4-aminobut-2-ynoic acid core allows for a wide range of chemical modifications. Key strategies involve the introduction of diverse substituents, such as aromatic and heterocyclic rings, and the alteration of the intrinsic amino and carboxylic acid functionalities.

The incorporation of aromatic and heterocyclic groups is a common strategy to enhance the biological activity of lead compounds by facilitating additional binding interactions with target proteins. For derivatives of this compound, this has been achieved through several synthetic routes.

One prominent method involves the reaction of primary amines, including those bearing aryl and heteroaryl groups, with maleic anhydride (B1165640) to form (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives. tandfonline.com This reaction proceeds via a ring-opening of the anhydride and has been used to synthesize a series of compounds with potent inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II. tandfonline.comnih.gov For instance, derivatives featuring substituted phenyl rings have shown inhibition constants (Ki) in the low nanomolar range. nih.gov

Another sophisticated approach is the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to 4-amino-but-2,3-enoic acid derivatives. thieme-connect.com This method allows for the enantioselective synthesis of β-aryl-γ-amino acid derivatives, which are valuable precursors for pharmacologically active compounds. thieme-connect.com Furthermore, the synthesis of 4-aminobut-2-enamides bearing heterocyclic moieties has been explored for the development of inhibitors for enzymes such as KRAS G12C. google.com The Gewald aminothiophene fragment, a key pharmacophore, has been incorporated into butenoic acid structures, leading to compounds with significant analgesic and anti-inflammatory activities. chimicatechnoacta.ru

| Derivative Class | Introduced Moiety | Synthetic Method | Reported Biological Target/Activity |

|---|---|---|---|

| (Z)-4-oxo-4-(arylamino)but-2-enoic acids | Substituted Phenyl | Reaction with maleic anhydride | Carbonic Anhydrase Inhibition tandfonline.comnih.gov |

| β-Aryl-γ-amino acid derivatives | 4-Chlorophenyl | Rhodium-catalyzed arylboronic acid addition | Precursors for Baclofen thieme-connect.com |

| 4-Aminobut-2-enamides | Benzimidazole | Amide coupling | KRAS G12C Inhibition google.com |

| 2-[(3-cyanothiophen-2-yl)amino]-4-oxobut-2-enoic acids | Thiophene | Condensation and cyclization | Analgesic Activity chimicatechnoacta.ru |

Modification of the terminal amino and carboxylic acid groups of this compound is fundamental to altering its physicochemical properties and biological interactions. These modifications include N-alkylation, acylation, esterification, and amidation.

N-alkylation can be achieved through various methods, including reactions with alkyl halides. For instance, N-alkyl (aryl)-tetra pyrimidine (B1678525) thiones have been synthesized and investigated for their inhibitory effects. google.com.pk Acylation of the amino group, particularly with protecting groups like tert-butoxycarbonyl (Boc), is a common step in multi-step syntheses to prevent unwanted side reactions. The Boc group can be introduced by reacting the parent amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

The carboxylic acid function can be readily converted into esters or amides. Esterification can be performed using various alcohols under acidic conditions or with coupling agents. nih.gov Similarly, amidation, the formation of an amide bond, can be achieved by reacting the carboxylic acid with an amine using a suitable coupling agent. nih.gov These reactions are crucial for creating prodrugs or for building larger molecules, such as peptidomimetics. google.com For example, 4-aminobut-2-enamide derivatives have been synthesized as potential antitumor agents. google.com

| Functional Group | Modification Type | Reagents/Method | Resulting Functional Group |

|---|---|---|---|

| Amino | N-Alkylation | Alkyl halides | Secondary/Tertiary Amine |

| Amino | N-Acylation (Boc protection) | Di-tert-butyl dicarbonate (Boc₂O) | Carbamate |

| Carboxylic Acid | Esterification | Alcohol, Acid catalyst | Ester nih.gov |

| Carboxylic Acid | Amidation | Amine, Coupling agent (e.g., EDC, HATU) | Amide google.com |

Structure-Activity Relationship (SAR) Investigations

SAR studies are essential to understand how specific structural features of a molecule contribute to its biological activity. For this compound derivatives, these studies have focused on the impact of various substituents, the stereochemistry of the molecule, and the role of protecting groups.

The introduction of alkyl substituents at different positions of the this compound scaffold can significantly influence its biological activity. Studies on related GABA analogues have shown that the size and position of alkyl groups can affect receptor binding and enzyme inhibition. For example, in a series of 4-alkyl-4-aminobut-2-enoic acids prepared as conformationally restricted analogues of GABA, the biological activity was found to be sensitive to steric hindrance caused by the alkyl groups. researchgate.net

In studies of guanidino acids as GABAC receptor antagonists, increasing the size of alkyl substitutions at the C2 position of guanidinoacetic acid resulted in a marked decrease in antagonist activity, suggesting that the binding pocket is sterically constrained. psu.edu Specifically, while (S)-2-guanidinopropionic acid was a potent antagonist with an IC50 of 2.2 µM, larger substituents led to reduced activity. psu.edu This highlights that even small changes, like the addition of a methyl group, can dramatically alter the pharmacological profile of a compound. psu.edu

| Parent Compound | Alkyl Substituent | Position of Substitution | Observed Impact on Biological Activity |

|---|---|---|---|

| Guanidinoacetic acid | Methyl (S-isomer) | C2 | Potent antagonist activity (IC50 = 2.2 µM) psu.edu |

| Guanidinoacetic acid | Ethyl, Isopropyl | C2 | Reduced antagonist activity psu.edu |

| 4-aminobut-2-enoic acid | Cyclohexyl, Cyclopentyl (forming a ring) | C4 | Low activity against GABA uptake, binding, and enzyme systems due to steric hindrance researchgate.net |

It has been consistently shown that the cis (Z) isomer of 4-aminocrotonic acid (the but-2-enoic acid analogue) is a potent and selective partial agonist at GABAA-ρ receptors, whereas the trans (E) isomer is less selective. wikipedia.orgresearchgate.net In the case of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives that inhibit carbonic anhydrase, the Z-configuration is crucial for their potent activity. tandfonline.comnih.gov This stereoselectivity is attributed to the specific geometric constraints imposed by the Z-isomer, which optimally positions the key interacting groups within the enzyme's active site. tandfonline.com Similarly, for 4-amino-6-fluoro-5-hexenoic acid, the (Z) and (E) isomers were found to inactivate GABA aminotransferase through different mechanisms, underscoring the importance of the double bond geometry. nih.gov

| Compound | Isomer | Observed Biological Activity |

|---|---|---|

| 4-Aminocrotonic acid | cis (Z) | Potent and selective GABAA-ρ partial agonist wikipedia.orgresearchgate.net |

| 4-Aminocrotonic acid | trans (E) | Less selective GABA receptor activity researchgate.net |

| 4-oxo-4-(arylamino)but-2-enoic acid derivatives | Z-isomer | Potent carbonic anhydrase inhibitors tandfonline.comnih.gov |

| 4-amino-6-fluoro-5-hexenoic acid | Z and E isomers | Inactivate GABA aminotransferase via different mechanisms nih.gov |

The most common protecting groups for the amino function are carbamates, such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). masterorganicchemistry.com The Boc group is stable under basic conditions but is readily cleaved with acid, making it suitable for syntheses where base-labile groups need to be preserved. Conversely, the Fmoc group is stable to acid but is removed under basic conditions, often with piperidine. masterorganicchemistry.comnih.gov The Cbz group is typically removed by catalytic hydrogenation. masterorganicchemistry.comorganic-chemistry.org

This differential stability allows for an "orthogonal" protection strategy, where one group can be selectively removed without affecting the others, enabling the stepwise construction of complex molecules like peptides and peptidomimetics. masterorganicchemistry.com The presence of these protecting groups renders the amine nucleophilicity, allowing other parts of the molecule to react selectively. The choice of protecting group is therefore a critical decision in the design of a synthetic route, impacting reaction conditions, yields, and the feasibility of subsequent steps.

| Protecting Group | Abbreviation | Protected Functional Group | Common Cleavage Conditions | Key Stability Features |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Amine | Strong acid (e.g., TFA) | Stable to base and hydrogenation masterorganicchemistry.com |

| Benzyloxycarbonyl | Cbz or Z | Amine | Catalytic hydrogenation (H₂, Pd/C) organic-chemistry.org | Stable to mild acid and base masterorganicchemistry.com |

| Fluorenylmethyloxycarbonyl | Fmoc | Amine | Base (e.g., Piperidine) nih.gov | Stable to acid and hydrogenation highfine.com |

Correlation of Chemical Structure with Enzyme Inhibitory Profiles

The unique, linear geometry of this compound is central to its biological activity, particularly as an inhibitor of γ-aminobutyric acid (GABA) metabolizing enzymes. Research has shown that this acetylenic analogue of GABA is a potent inhibitor of GABA aminotransferase (GABA-T), a key enzyme responsible for the degradation of the neurotransmitter GABA. semanticscholar.org

A significant study on its inhibitory mechanism revealed that this compound acts as a linear competitive inhibitor of GABA-T activity in extracts from rat cerebral mitochondria. researchgate.net However, when tested against the same enzyme from the bacterium Pseudomonas fluorescens, it behaved as a linear noncompetitive inhibitor. researchgate.net In both cases, the dissociation constants for the binding of this compound to the pyridoxal (B1214274) form of the enzyme were calculated to be approximately 1 mM. researchgate.net This suggests that while the compound can effectively bind to the enzyme from different species, the mode of inhibition can vary.

Structure-activity relationship (SAR) studies further underscore the importance of the core structure. When the primary amino group of this compound was replaced with larger, cyclic substituents, the inhibitory activity was lost. Derivatives such as 4-morpholino-, 4-piperazino-, 4-piperidino-, and 4-pyrrolidinotetrolic acid showed no influence on the activity of GABA-T from either rat brain or P. fluorescens. researchgate.net This indicates a strict structural requirement at the amino terminus for effective enzyme inhibition. None of the tested tetrolic acid derivatives had any effect on L-glutamic acid decarboxylase activity. researchgate.net

| Compound | Target Enzyme | Inhibition Type | Finding |

|---|---|---|---|

| This compound | GABA-T (Rat Cerebral Mitochondria) | Competitive | Active inhibitor with a dissociation constant (Ki) of ~1 mM. researchgate.net |

| This compound | GABA-T (P. fluorescens) | Noncompetitive | Active inhibitor with a dissociation constant (Ki) of ~1 mM. researchgate.net |

| 4-Morpholinotetrolic acid | GABA-T | N/A | Did not influence enzyme activity. researchgate.net |

| 4-Piperidinotetrolic acid | GABA-T | N/A | Did not influence enzyme activity. researchgate.net |

Medicinal Chemistry Design Principles and Scaffolds

Constrained Scaffolds in Peptide Mimetics

The design of peptide mimetics—small molecules that mimic the structure and function of peptides—is a cornerstone of modern medicinal chemistry. A key strategy in this field is the use of constrained scaffolds to lock a molecule into a specific, biologically active conformation. This pre-organization reduces the entropic penalty upon binding to a target receptor, often leading to enhanced affinity and selectivity.

Rigid molecular frameworks, such as those based on dibenzofuran (B1670420) or norbornene, can serve as templates to induce specific secondary structures like β-turns or β-sheets in attached peptide chains. mdpi.com These scaffolds correctly position the amino and carboxyl groups of appended amino acids to facilitate the formation of desired hydrogen-bonding patterns characteristic of these protein structures. mdpi.com The rigid, linear nature of this compound and other unsaturated amino acids makes them attractive building blocks for such applications, providing a fixed geometry that can be incorporated into larger molecules to restrict their conformational freedom.

Covalent Kinase Inhibitor Design

Targeted covalent inhibitors (TCIs) have emerged as a powerful class of drugs, particularly in oncology. The design principle of a TCI involves a scaffold that directs the molecule to the target protein's binding site and a reactive electrophilic group, or "warhead," that forms a permanent covalent bond with a nearby nucleophilic amino acid residue, most commonly cysteine. researchgate.net

This approach has several advantages, including high potency and prolonged duration of action. nih.gov The warheads are typically weakly reactive electrophiles, such as α,β-unsaturated amides, to ensure that the covalent reaction occurs specifically at the target site rather than indiscriminately with other biological nucleophiles. Acetylene (B1199291) groups are among the functional groups explored as potential covalent warheads. nih.govlifechemicals.com When attached to a suitable electron-withdrawing core, the reactivity of small functional groups like acetylenes can be enhanced, enabling them to label protein nucleophiles such as cysteine residues. nih.gov The structure of this compound, containing an alkyne, fits the general profile of a molecule that could be adapted for use in a covalent inhibitor framework.

Development of GABA Uptake Transporter (GAT) Inhibitors

The synaptic action of GABA is terminated by its removal from the synaptic cleft via GABA transporters (GATs). sigmaaldrich.com Four main subtypes have been identified: GAT-1, GAT-2, GAT-3, and BGT-1. sigmaaldrich.com Inhibiting these transporters can prolong the effect of GABA, making GATs attractive targets for drugs to treat conditions like epilepsy and neuropathic pain. nih.govnih.gov

This compound has been identified as a competitive inhibitor of GABA uptake in rat brain slices, indicating that the extended conformation of GABA is important for binding to the transporter. researchgate.net More specific studies have found that it displays moderate inhibitory activity at the mouse GAT-3 and GAT-4 subtypes, with a potency comparable to the well-known GAT inhibitor (R)-nipecotic acid, while being a significantly less potent inhibitor of mGAT1. uni-muenchen.de

The development of GAT inhibitors often involves using functionalized amino acids as a starting point. nih.gov By modifying the core amino acid structure, researchers can tune the potency and selectivity for different GAT subtypes. This strategy has led to the identification of novel inhibitors with potential as analgesics for neuropathic pain. nih.gov

| Compound | Target(s) | Reported Activity / Finding |

|---|---|---|

| This compound | mGAT3, mGAT4 | Moderate inhibitory activity, comparable to (R)-nipecotic acid. uni-muenchen.de |

| (R)-Nipecotic acid | GAT-1, GAT-3, GAT-4 | Universal substrate and inhibitor for most GATs. sigmaaldrich.com |

| Compound 2RS,4RS-39c | mGAT4 | pIC₅₀ = 5.36. nih.gov |

| Compound 50a | mGAT2 | pIC₅₀ = 5.43. nih.gov |

| Compound 56a | mGAT4 | Moderate selectivity for mGAT4 with pIC₅₀ = 5.04. nih.gov |

Advanced Analytical Characterization Techniques in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of 4-aminobut-2-ynoic acid. These methods probe the molecule's interaction with electromagnetic radiation, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, offering precise insights into the hydrogen and carbon framework of the molecule.

¹H NMR: In ¹H NMR spectroscopy, the chemical shifts and coupling constants of protons provide a detailed map of the molecule's hydrogen atoms. For derivatives of 4-aminobut-2-enoic acid, key signals include those for the vinyl protons and the protons of the aminomethyl group. vulcanchem.com For example, in (Z)-4-oxo-4-((pyridin-3-ylmethyl)amino)but-2-enoic acid, a structural analog, the conjugated enone proton appears as a singlet in the range of δ 6.2–6.5 ppm. vulcanchem.com

¹³C NMR: ¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. In derivatives of 4-aminobut-2-enoic acid, characteristic peaks are observed for the carbonyl carbon of the carboxylic acid, the sp-hybridized carbons of the alkyne or alkene, and the sp³-hybridized carbon of the aminomethyl group. vulcanchem.compublish.csiro.au For instance, in (Z)-4-oxo-4-((pyridin-3-ylmethyl)amino)but-2-enoic acid, the carbonyl carbon of the carboxylic acid appears at δ 170–175 ppm. vulcanchem.com

2D NMR: Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish connectivity between atoms. biorxiv.orgwalisongo.ac.id COSY spectra reveal proton-proton couplings, helping to assign protons within a spin system, while HSQC correlates protons with their directly attached carbons. biorxiv.orgwalisongo.ac.idnih.gov These methods are particularly valuable for unambiguously assigning the complex spectra of this compound and its derivatives. biorxiv.orgwalisongo.ac.id

Table 1: Representative NMR Data for 4-Aminobut-2-enoic Acid Analogs

| Compound | Technique | Key Chemical Shifts (δ ppm) | Reference |

|---|---|---|---|

| (Z)-4-oxo-4-((pyridin-3-ylmethyl)amino)but-2-enoic acid | ¹H NMR | 6.2–6.5 (conjugated enone proton) | vulcanchem.com |

| (Z)-4-oxo-4-((pyridin-3-ylmethyl)amino)but-2-enoic acid | ¹³C NMR | 170–175 (C=O of carboxylic acid), 165–170 (γ-keto carbonyl), 120–150 (pyridinyl carbons) | vulcanchem.com |

| cis-4-aminobut-2-enoic acid | ¹H and ¹³C NMR | Stereochemical assignments supported by spectral data | publish.csiro.au |

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

The IR spectrum of this compound and its derivatives typically displays characteristic absorption bands. For instance, the carboxylic acid group exhibits a broad O-H stretching band around 3000 cm⁻¹ and a strong C=O stretching band in the region of 1700 cm⁻¹. vulcanchem.comlibretexts.org The N-H stretching vibrations of the amino group usually appear in the range of 3300-3500 cm⁻¹. libretexts.org The carbon-carbon triple bond of the alkyne gives rise to a weak but sharp absorption band around 2100-2260 cm⁻¹. libretexts.org For alkene derivatives like (Z)-4-oxo-4-((pyridin-3-ylmethyl)amino)but-2-enoic acid, a C=C stretching absorption is observed around 1650 cm⁻¹. vulcanchem.com

Table 2: Key IR Absorption Frequencies for this compound and Analogs

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) | Reference |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) | libretexts.org |

| Carboxylic Acid | C=O Stretch | 1760-1690 | libretexts.org |

| Amine | N-H Stretch | 3500-3300 | libretexts.org |

| Alkyne | C≡C Stretch | 2260-2100 (weak) | libretexts.org |

| Alkene | C=C Stretch | 1680-1620 | vulcanchem.com |

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound. In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its molecular formula. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. tuwien.atgoogle.com This hyphenated technique is particularly useful for analyzing complex mixtures and for the purification of this compound and its derivatives. tuwien.atgoogle.com The LC system separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. LC-MS is also employed to monitor the progress of chemical reactions and to assess the purity of the final product. tuwien.at

Infrared (IR) Spectroscopy

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the purification of this compound from reaction mixtures and for the assessment of its purity. These methods separate molecules based on their differential distribution between a stationary phase and a mobile phase.

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are powerful analytical techniques used for the separation, identification, and quantification of this compound. bldpharm.commyfoodresearch.com These methods utilize a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential interactions of the analyte with the stationary and mobile phases.

Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is commonly employed for the analysis of amino acids. myfoodresearch.com The use of a suitable buffer system and gradient elution allows for the effective separation of this compound from impurities. myfoodresearch.com UPLC, which uses smaller stationary phase particles and higher pressures, offers improved resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. bldpharm.com

Silica (B1680970) gel chromatography is a widely used technique for the purification of organic compounds. rsc.orgrochester.edu In the case of this compound, which is a polar molecule, a polar stationary phase like silica gel is effective for separation. researchgate.net The choice of eluent system, typically a mixture of solvents with varying polarities, is critical for achieving good separation. researchgate.net For amino acids, which can be sensitive to the acidic nature of silica, the silica gel can be deactivated with a base like triethylamine (B128534) to prevent degradation. rochester.edu

Ion-exchange chromatography (IEX) is a powerful technique for purifying charged molecules like amino acids. chromatographyonline.comunits.it This method utilizes a charged stationary phase (an ion-exchange resin) to separate molecules based on their net charge. units.itnih.gov For the purification of this compound, a cation-exchange resin (with a negative charge) can be used. quora.com The amino acid, which exists as a cation at a pH below its isoelectric point, will bind to the resin. quora.com It can then be eluted by changing the pH or increasing the salt concentration of the mobile phase. units.it This technique is highly effective for separating amino acids from neutral or negatively charged impurities. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Stereochemical Analysis and Isomer Assignment

The stereochemical configuration of this compound and its derivatives is a critical determinant of their biological activity and chemical properties. The linear geometry of the alkyne functional group in this compound itself means it does not possess stereoisomers. However, its hydrogenated derivatives, the corresponding alkenes ((E)- and (Z)-4-aminobut-2-enoic acid), exist as geometric isomers. Furthermore, substitutions along the carbon backbone can introduce chiral centers, leading to enantiomers and diastereomers. Advanced analytical techniques are therefore essential for the unambiguous assignment of these isomers.

Research into analogues of the neurotransmitter GABA has led to the synthesis and characterization of various isomers derived from acetylenic precursors. publish.csiro.auresearchgate.net For instance, this compound, also known as 4-aminotetrolic acid, serves as a key precursor in the synthesis of its geometric isomers. semanticscholar.org Partial hydrogenation of 4-aminotetrolic acid is a method used to prepare cis-4-aminocrotonic acid ((2Z)-4-aminobut-2-enoic acid), a compound instrumental in the discovery of new GABA receptor subtypes. semanticscholar.org The rigid, extended conformation of the parent compound, 4-aminotetrolic acid, has been confirmed through X-ray crystal and molecular orbital studies. semanticscholar.org

The assignment of cis and trans (or Z and E) configurations is reliably achieved using nuclear magnetic resonance (NMR) spectroscopy. publish.csiro.auresearchgate.net The magnitude of the coupling constant (³JH,H) between the two vinyl protons in ¹H NMR spectra is diagnostic for the geometry of the double bond. A larger coupling constant is characteristic of a trans arrangement, while a smaller value indicates a cis configuration.

Table 1: Analytical Techniques for Stereochemical Analysis

| Analytical Technique | Application in Isomer Analysis | Key Findings/Data Obtained |

|---|---|---|

| ¹H NMR Spectroscopy | Determination of geometric isomers (cis/trans). publish.csiro.auresearchgate.net | The coupling constant (J) between vinyl protons is diagnostic. A typical J value for trans isomers is ~15-16 Hz, whereas for cis isomers it is ~11 Hz. semanticscholar.orgmdpi.com |

| ¹³C NMR Spectroscopy | Complements ¹H NMR in structural elucidation and confirms stereochemical assignments of geometric isomers. publish.csiro.auresearchgate.net | Chemical shifts of vinyl carbons and carbons of adjacent substituents differ between isomers. |

| X-ray Crystallography | Provides definitive three-dimensional molecular structure, confirming absolute configuration and conformation. semanticscholar.orgmdpi.com | Confirmed the extended conformation of 4-aminotetrolic acid and has been used to establish the absolute configuration of related chiral amino acids. researchgate.netsemanticscholar.org |

| Chiral HPLC | Separation of enantiomers of chiral derivatives. chromatographytoday.commdpi.com | Utilizes chiral stationary phases (CSPs) to resolve enantiomers, allowing for the determination of enantiomeric purity. mdpi.comyakhak.org |

| Circular Dichroism (CD) | Characterization of chiral molecules and their secondary structure in solution. researchgate.net | Provides information on the stereochemistry of chiral analogues and their conformational behavior. researchgate.net |

Detailed research findings from NMR studies on related butenoic acid derivatives illustrate the power of this technique. For example, in the ¹H NMR spectrum of (E)-4-(benzyl(3-phenylprop-2-yn-1-yl)amino)but-2-enoic acid, the vinyl protons show coupling constants characteristic of a trans configuration. semanticscholar.org Similarly, the assignment of the trans configuration to substituted 4-aminobut-2-enoic acid derivatives is supported by proton magnetic resonance spectral data. researchgate.net

The following table presents representative ¹H NMR data for cis and trans isomers of but-2-enoic acid derivatives, highlighting the key differences in their coupling constants.

Table 2: Representative ¹H NMR Data for Isomer Assignment

| Isomer Type | Representative Compound Structure | Vinyl Proton Chemical Shifts (δ, ppm) | Vinyl Proton Coupling Constant (³JH,H, Hz) |

|---|---|---|---|

| trans (E) | R-CH=CH-COOH | ~5.8-7.1 | ~15-16 |

| cis (Z) | R-CH=CH-COOH | ~5.5-6.2 | ~10-12 |

For chiral derivatives, high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the method of choice for separating enantiomers. chromatographytoday.com Various CSPs, including those based on macrocyclic glycopeptides, cinchona alkaloids, and polysaccharide phenylcarbamates, have proven effective for the enantioseparation of free and N-protected amino acids. chromatographytoday.comyakhak.orgchiraltech.com This technique is crucial for determining the enantiomeric purity of synthetic chiral building blocks and final products. chromatographytoday.commdpi.com The elution order of enantiomers can often be reversed by using CSPs with pseudo-enantiomeric selectors, providing a valuable tool for reliable determination of enantiomeric excess. chiraltech.com

Computational and Theoretical Approaches in 4 Aminobut 2 Ynoic Acid Research

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, providing detailed information about molecular structure and electronic properties at the atomic level.

Density Functional Theory (DFT) is a widely used computational method to predict the ground-state electronic structure of molecules. It is particularly effective for geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined, and for calculating various electronic properties.

For 4-aminobut-2-ynoic acid, also known as 4-aminotetrolic acid, experimental studies via X-ray crystallography have determined its solid-state structure. rsc.org These studies reveal that the molecule exists as a zwitterion, with the amino group protonated (NH3+) and the carboxylic acid group deprotonated (COO-). The crystal structure is characterized by a three-dimensional network of N–H···O hydrogen bonds. rsc.org

DFT calculations are employed to model such geometries and compare them with experimental data from crystallography or NMR. The process involves selecting a basis set (e.g., 6-311+G(d,p)) and a functional (e.g., B3LYP) to approximate the complex electron correlation effects. The resulting optimized geometry provides theoretical bond lengths, bond angles, and dihedral angles. These theoretical values are often in close agreement with experimental findings and are crucial for validating the computational model. Electronic properties such as the dipole moment, charge distribution (e.g., Mulliken atomic charges), and electrostatic potential maps can also be calculated, offering insights into the molecule's polarity and reactive sites.

Table 1: Selected Crystallographic Data for this compound Note: This table is based on experimental crystallographic data, which is often used as a benchmark for DFT calculations.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.881 |

| b (Å) | 6.446 |

| c (Å) | 11.039 |

| β (°) | 129.05 |

| Data sourced from crystallographic studies of 4-aminotetrolic acid. rsc.org |

Molecular Orbital (MO) theory describes chemical bonding in terms of molecular orbitals that extend over the entire molecule. This framework is essential for understanding the electronic behavior and reactivity of a compound. libretexts.org A key application of MO theory is Frontier Orbital Analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orglibretexts.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost orbital without electrons and can act as an electron acceptor (electrophile). libretexts.org The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A small HOMO-LUMO gap suggests that a molecule is more reactive.